molecular formula C10H14N2O B15358371 (5-Cyclopropyl-2-methoxypyridin-3-yl)methanamine

(5-Cyclopropyl-2-methoxypyridin-3-yl)methanamine

Cat. No.: B15358371
M. Wt: 178.23 g/mol
InChI Key: ZLOPVAPLXYNUEJ-UHFFFAOYSA-N
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Description

(5-Cyclopropyl-2-methoxypyridin-3-yl)methanamine: is a chemical compound that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic compounds, similar to benzene but with one methine group replaced by a nitrogen atom. This compound features a cyclopropyl group attached to the pyridine ring, a methoxy group at the second position, and an amine group at the third position.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with commercially available pyridine derivatives.

  • Cyclopropylation: The pyridine ring is subjected to cyclopropylation using cyclopropyl halides in the presence of a strong base.

  • Methoxylation: The cyclopropylated pyridine undergoes methoxylation using methanol and a suitable catalyst.

  • Amination: Finally, the methoxypyridine is converted to the amine derivative using ammonia or an amine source under specific reaction conditions.

Industrial Production Methods:

  • Batch Process: The compound is synthesized in batches, allowing for precise control over reaction conditions and purification steps.

  • Continuous Flow Process: For large-scale production, a continuous flow process can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

(5-Cyclopropyl-2-methoxypyridin-3-yl)methanamine: undergoes various chemical reactions, including:

  • Oxidation: The amine group can be oxidized to form the corresponding nitro compound.

  • Reduction: The nitro group, if present, can be reduced to an amine.

  • Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

  • Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Typical reducing agents include iron, tin, and hydrogen gas.

  • Substitution: Nucleophiles such as halides, alcohols, and amines are used, often in the presence of a base.

  • Coupling Reactions: Palladium catalysts and appropriate ligands are used for coupling reactions.

Major Products Formed:

  • Nitro Compounds: Resulting from the oxidation of the amine group.

  • Amine Derivatives: Resulting from the reduction of nitro groups.

  • Biaryl Compounds: Resulting from coupling reactions.

Scientific Research Applications

(5-Cyclopropyl-2-methoxypyridin-3-yl)methanamine: has various applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anti-inflammatory properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (5-Cyclopropyl-2-methoxypyridin-3-yl)methanamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

(5-Cyclopropyl-2-methoxypyridin-3-yl)methanamine: can be compared with other similar compounds, such as:

  • 5-Methyl-2-methoxypyridin-3-ylmethanamine: Similar structure but with a methyl group instead of a cyclopropyl group.

  • 2-Methoxypyridin-3-ylmethanamine: Lacks the cyclopropyl group.

  • 5-Cyclopropyl-2-methoxypyridin-3-ylmethanol: Similar structure but with a hydroxyl group instead of an amine group.

Uniqueness: The presence of the cyclopropyl group in This compound imparts unique chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

(5-cyclopropyl-2-methoxypyridin-3-yl)methanamine

InChI

InChI=1S/C10H14N2O/c1-13-10-8(5-11)4-9(6-12-10)7-2-3-7/h4,6-7H,2-3,5,11H2,1H3

InChI Key

ZLOPVAPLXYNUEJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=N1)C2CC2)CN

Origin of Product

United States

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